molecular formula C24H20BrNO4 B557959 Fmoc-2-bromo-D-phenylalanine CAS No. 220497-79-0

Fmoc-2-bromo-D-phenylalanine

Cat. No.: B557959
CAS No.: 220497-79-0
M. Wt: 466.3 g/mol
InChI Key: GRJPAUULVKPBHU-JOCHJYFZSA-N
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Description

Fmoc-2-bromo-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a bromine atom attached to the phenyl ring. This compound is primarily used in peptide synthesis and has applications in various fields including medicinal chemistry and materials science .

Biochemical Analysis

Biochemical Properties

Fmoc-2-bromo-D-phenylalanine plays a significant role in biochemical reactions due to its unique structure. The Fmoc group enhances the association of peptide building blocks, leading to eminent supramolecular self-assembly . This self-assembly is influenced by various factors such as the aromaticity of the Fmoc group, the flexibility of the phenylalanine side chain, pH, and buffer ions .

Cellular Effects

This compound has shown to have significant effects on various types of cells. For instance, it has been found to display antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . At low concentrations, this compound inhibits bacterial growth by entering the cell and reducing the glutathione levels .

Molecular Mechanism

The molecular mechanism of this compound involves a variety of interactions at the molecular level. The β-sheet structure of the compound is principally interlocked by π–π stacking of the Fmoc groups . At higher concentrations, this compound triggers oxidative and osmotic stress and alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound shows surfactant-like properties with a critical micelle concentration nearly equivalent to its minimum bactericidal concentration . This property allows it to form micelles at certain concentrations, influencing its behavior and effects over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, it has been found to reduce the bacterial load both in vitro and in the skin wound infections of mice . The antibacterial activity of this compound is predominantly due to its release from the hydrogel .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-bromo-D-phenylalanine typically involves the bromination of Fmoc-protected phenylalanine. The process begins with the protection of the amino group of phenylalanine using the Fmoc group. This is followed by the bromination of the phenyl ring using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and ensure the efficient incorporation of the bromine atom .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with sodium azide would yield the corresponding azide derivative .

Scientific Research Applications

Chemistry: Fmoc-2-bromo-D-phenylalanine is widely used in the synthesis of peptides and peptidomimetics.

Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the development of novel therapeutic agents due to its ability to interact with biological targets.

Industry: In the industrial sector, this compound is used in the production of advanced materials such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and catalysis .

Comparison with Similar Compounds

    Fmoc-phenylalanine: Lacks the bromine atom and is commonly used in peptide synthesis.

    Fmoc-4-bromo-D-phenylalanine: Similar structure but with the bromine atom at the para position.

    Fmoc-2-chloro-D-phenylalanine: Contains a chlorine atom instead of bromine.

Uniqueness: Fmoc-2-bromo-D-phenylalanine is unique due to the presence of the bromine atom at the ortho position, which can significantly influence the reactivity and interactions of the compound. This makes it a valuable tool in the synthesis of complex peptides and the study of protein interactions .

Properties

IUPAC Name

(2R)-3-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJPAUULVKPBHU-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426503
Record name Fmoc-2-bromo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220497-79-0
Record name Fmoc-2-bromo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-D-2-bromophenylalanine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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